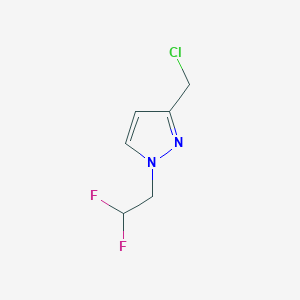
3-(Chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole
説明
The compound “3-(Chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. They are important in the field of medicinal chemistry due to their presence in many biologically active compounds .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing fluorine atoms and the electron-donating chloromethyl group. The pyrazole ring itself is aromatic and relatively stable .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could increase its stability and lipophilicity, potentially influencing its biological activity .科学的研究の応用
Synthesis and Structural Studies
3-(Chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole and its derivatives are primarily used as building blocks in synthetic chemistry. They are particularly valued in medicinal chemistry due to their ability to undergo further functionalization, leading to the development of various compounds with potential applications in pharmaceuticals and agrochemicals.
Building Blocks in Synthesis:
- Fluorinated pyrazoles are synthesized for their role as functional groups in medicinal chemistry. They serve as critical intermediates for further functionalization and development of various compounds (Surmont et al., 2011).
- Pyrazoles with functionalized side chains have been synthesized, showcasing their potential as versatile precursors to more complex structures, especially when functional groups like chloromethyl are introduced at specific positions on the pyrazole ring (Grotjahn et al., 2002).
Structural and Electronic Properties:
- Comprehensive studies combining experimental and theoretical approaches have been conducted to understand the structural, electronic, and optical properties of pyrazole derivatives. These studies provide insights into the reactivity and stability of these compounds, facilitating their application in various scientific domains (Khan et al., 2020).
Photochemistry and Photophysical Studies:
- Pyrazole derivatives have been explored for their photophysical properties, with studies indicating their potential in the development of light-emitting materials and photochemical applications. This is particularly relevant in the context of developing new materials with specific light absorption and emission properties (Andrews & Day, 1968).
Ligand Chemistry and Metal Complexes:
- Pyrazole derivatives are used as ligands to synthesize metal complexes, which have implications in catalysis, material science, and coordination chemistry. These complexes often exhibit interesting structural, electronic, and catalytic properties, making them valuable in various scientific investigations (Esquius et al., 2000).
将来の方向性
特性
IUPAC Name |
3-(chloromethyl)-1-(2,2-difluoroethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClF2N2/c7-3-5-1-2-11(10-5)4-6(8)9/h1-2,6H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBYDQDOSYCGBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1CCl)CC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



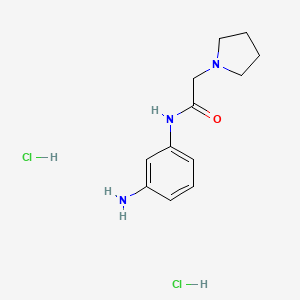
![1-[(4-Bromo-2-thienyl)methyl]piperazine dihydrochloride](/img/structure/B1522375.png)
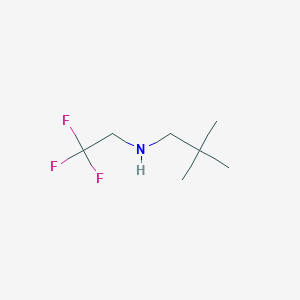
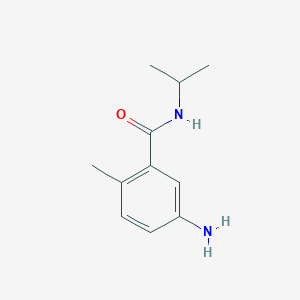
![8-Azabicyclo[5.2.0]nonane](/img/structure/B1522379.png)
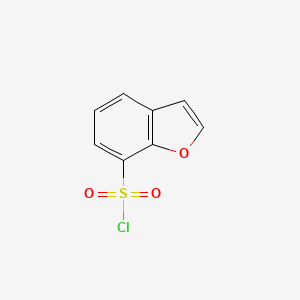
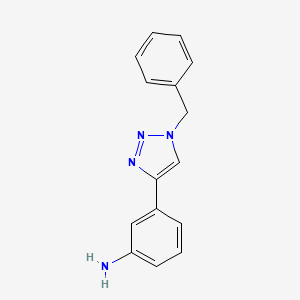
![butyl({[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl})amine](/img/structure/B1522388.png)
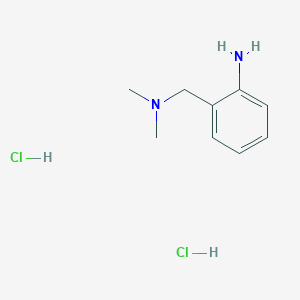
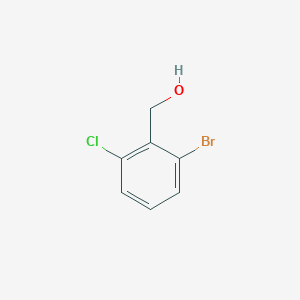
![3',4',4'a,5',6',7',8',8'a-octahydro-1'H,3H-spiro[1,3-benzothiazole-2,2'-naphthalene]](/img/structure/B1522391.png)
![Ethyl 1-{2-[(tert-butoxycarbonyl)amino]ethyl}-4-piperidinecarboxylate](/img/structure/B1522392.png)
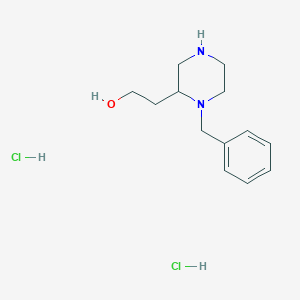
![[6-(Dimethylamino)-3-pyridinyl]methanol hydrochloride](/img/structure/B1522394.png)